molecular formula C9H10O4 B2452585 4-Methoxyphenyl methyl carbonate CAS No. 22159-41-7

4-Methoxyphenyl methyl carbonate

Cat. No. B2452585
Key on ui cas rn: 22159-41-7
M. Wt: 182.175
InChI Key: WVFWYIGNFFDRRK-UHFFFAOYSA-N
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Patent
US07119095B2

Procedure details

To a stirred solution of 5 (20 g, 0.11 mol) in CH2Cl2 (250 mL) at 0° C. was added TiCl4 (49.2 g, 28.5 mL, 0.26 mol) in CH2Cl2 (50 mL). Stirring was continued at 0° C. while a solution of MeOCHCl2 (14.6 g, 11.5 mL, 0.127 mol) was added dropwise over 30 min. When the addition was complete, the solution was warmed to room temperature, left to stand for 30 min, and concentrated to half-volume by rotary evaporation. The resulting solution, containing the α-chloro ether 6, was poured into a mixture of ice (250 g) and 12 N HCl (10 mL), and then EtOAc (200 mL) was added. The two-phase mixture was stirred vigorously for 30 min, the layers were separated, the aqueous layer was back-extracted with EtOAc, and the combined EtOAc extracts were evaporated to dryness. Recrystallization of the crude solid (24.2 g) from a mixture of isooctane and absolute EtOH afforded 2-methoxy-5-(methoxycarbonyloxy) benzaldehyde (7) as white needles (17.7 g, 77%); mp 88–89° C. (lit. mp 88–90° C. 1H NMR (CDCl3) δ 3.90 (s, 3H, MeO), 3.92 (s, 3H, MeO), 6.99 (d, J=9 Hz, 1H, aryl 3-H), 7.38 (dd, J=9 Hz, J=3 Hz, 1H aryl 4-H), 7.63 (d, J=3 Hz, 1H, aryl 6-H), 10.45 (s, 1H, CH═O). Evaporation of the supernatant from the first crop afforded an additional 5.3 g (23%), bringing the total to 23 g (100%). The two fractions were combined and used without further purification.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 mL
Type
catalyst
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4].[CH3:14][O:15]C(Cl)Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][C:3]([O:2][CH3:1])=[O:4])=[CH:7][C:8]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)OC1=CC=C(C=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
28.5 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
When the addition
WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half-volume by rotary evaporation
ADDITION
Type
ADDITION
Details
The resulting solution, containing the α-chloro ether 6
ADDITION
Type
ADDITION
Details
was poured into a mixture of ice (250 g) and 12 N HCl (10 mL)
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) was added
STIRRING
Type
STIRRING
Details
The two-phase mixture was stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined EtOAc extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude solid (24.2 g)
ADDITION
Type
ADDITION
Details
from a mixture of isooctane and absolute EtOH

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)OC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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